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For Researchers, Scientists, and Drug Development Professionals

Meerwein's salts, specifically triethyloxonium tetrafluoroborate ([Et₃O]⁺[BF₄]⁻) and

trimethyloxonium tetrafluoroborate ([Me₃O]⁺[BF₄]⁻), are powerful and versatile alkylating

agents in organic synthesis. First discovered by Hans Meerwein, these crystalline solids are

known for their high reactivity, which stems from the potent electrophilicity of the trialkyloxonium

cation.[1][2] This guide provides a comprehensive overview of the reactivity of Meerwein's salt,

focusing on its applications in the alkylation of various nucleophiles, supported by quantitative

data, detailed experimental protocols, and mechanistic diagrams.

Core Properties and Handling
Meerwein's salts are typically white, crystalline solids that are soluble in polar organic solvents.

[2] However, they are highly sensitive to moisture and react vigorously with water, hydrolyzing

to the corresponding ether, alcohol, and tetrafluoroboric acid.[2] This reactivity necessitates

handling under anhydrous conditions in an inert atmosphere (e.g., nitrogen or argon). While the

triethyl derivative is more common, the trimethyl analogue is generally considered a stronger

methylating agent.[3][4]

Table 1: Physical and Spectroscopic Properties of Common Meerwein's Salts
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Property
Triethyloxonium
Tetrafluoroborate

Trimethyloxonium
Tetrafluoroborate

Formula [(CH₃CH₂)₃O]⁺[BF₄]⁻ [(CH₃)₃O]⁺[BF₄]⁻

Molar Mass 189.99 g/mol [2] 147.91 g/mol

Melting Point 91-92 °C (decomposes)[2] ~180 °C (decomposes)

¹H NMR (δ, ppm) 4.54 (s) in liquid SO₂ Not readily available

¹³C NMR (δ, ppm) 78.8 in CD₂Cl₂/SO₂[3] Not readily available

IR (cm⁻¹)

Due to their ionic and reactive

nature, obtaining high-quality

IR spectra can be challenging.

Key absorptions are expected

for C-O stretching and the

BF₄⁻ anion.

Due to their ionic and reactive

nature, obtaining high-quality

IR spectra can be challenging.

Key absorptions are expected

for C-O stretching and the

BF₄⁻ anion.

Reactivity Profile: A Powerful Alkylating Agent
Meerwein's salts are potent "hard" electrophiles, meaning they preferentially react with "hard"

nucleophiles at the site of highest electron density.[3] Their reactivity surpasses that of many

traditional alkylating agents like alkyl halides. This high reactivity allows for the alkylation of a

wide range of weakly nucleophilic functional groups under relatively mild conditions.

O-Alkylation
The alkylation of oxygen-containing functional groups is a cornerstone of Meerwein's salt

chemistry.

Alcohols and Phenols: Primary, secondary, and tertiary alcohols, as well as phenols, can be

efficiently converted to their corresponding ethyl or methyl ethers.[3] This provides a valuable

alternative to traditional Williamson ether synthesis, especially for sterically hindered

substrates.

Carboxylic Acids: Carboxylic acids are readily esterified by Meerwein's salt, a process that is

particularly useful when acid-catalyzed methods are not feasible.[2]
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Amides and Lactams: The reaction with amides and lactams is particularly noteworthy. While

N-alkylation can be a competing pathway, O-alkylation is often favored, leading to the

formation of imidate salts.[5][6] These intermediates are highly versatile and can be further

transformed into esters, amidines, or various heterocyclic systems. The regioselectivity of

this reaction can be controlled; for instance, the use of trifluoroacetic acid (TFA) as an

additive has been shown to promote exclusive O-alkylation.[6]

Table 2: Representative Yields for O-Alkylation Reactions with Meerwein's Salt

Substrate Product Reagent Conditions Yield (%) Reference

Cyclohexanol
Cyclohexyl

ethyl ether
[Et₃O]⁺[BF₄]⁻ Neutral pH High [7]

Benzoic Acid
Ethyl

benzoate
[Et₃O]⁺[BF₄]⁻ CH₂Cl₂, rt High [2]

N-

Methylbenza

mide

O-Ethyl-N-

methylbenzim

idate

[Et₃O]⁺[BF₄]⁻

, TFA
CH₂Cl₂, rt >95 [6]

2-

Pyrrolidinone

5-Ethoxy-3,4-

dihydro-2H-

pyrrole

[Et₃O]⁺[BF₄]⁻ CH₂Cl₂, rt High [5]

N-Alkylation
Meerwein's salts are also effective for the alkylation of nitrogen-containing compounds.

Amines: Primary and secondary amines are readily alkylated to form the corresponding

secondary and tertiary amines, respectively. However, overalkylation to the quaternary

ammonium salt can occur.

Anilines: Aromatic amines, such as anilines, can be N-alkylated, although the conditions may

need to be carefully controlled to avoid side reactions.

Heterocycles: Nitrogen-containing heterocycles, such as pyridines and imidazoles, are

readily alkylated to form the corresponding quaternary salts.[3] These salts are often useful
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as ionic liquids or as activated intermediates for further reactions.

Table 3: Representative Yields for N-Alkylation Reactions with Meerwein's Salt

Substrate Product Reagent Conditions Yield (%) Reference

4-

(Dimethylami

no)benzaldeh

yde

4-

(Trimethylam

monio)benzal

dehyde

tetrafluorobor

ate

[Me₃O]⁺[BF₄]

⁻
CH₂Cl₂, rt High [4]

Pyridine

N-

Ethylpyridiniu

m

tetrafluorobor

ate

[Et₃O]⁺[BF₄]⁻ CH₂Cl₂, rt Quantitative [3]

A specific

lactam

isomer

N-alkylated

lactam
[Et₃O]⁺[BF₄]⁻ - - [5]

S-Alkylation
Sulfur-containing nucleophiles also react readily with Meerwein's salts.

Thiols and Sulfides: Thiols are converted to thioethers, and sulfides are alkylated to form

sulfonium salts.[3] These sulfonium salts can serve as useful intermediates in various

organic transformations.

Table 4: Representative Yields for S-Alkylation Reactions with Meerwein's Salt
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Substrate Product Reagent Conditions Yield (%) Reference

Thiophenol
Phenyl ethyl

sulfide
[Et₃O]⁺[BF₄]⁻ - High [3]

Dimethyl

sulfide

Trimethylsulfo

nium

tetrafluorobor

ate

[Me₃O]⁺[BF₄]

⁻
CH₂Cl₂, rt Quantitative [3]

Experimental Protocols
General Procedure for the Preparation of
Triethyloxonium Tetrafluoroborate
This procedure is adapted from established literature methods.[8]

Materials:

Boron trifluoride diethyl etherate (BF₃·OEt₂)

Epichlorohydrin

Anhydrous diethyl ether

Nitrogen or Argon gas supply

Dry glassware

Procedure:

In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel,

and a condenser with a drying tube, a solution of boron trifluoride diethyl etherate in

anhydrous diethyl ether is prepared under an inert atmosphere.

Epichlorohydrin is added dropwise to the stirred solution at a rate that maintains a gentle

reflux.
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After the addition is complete, the mixture is stirred for an additional hour and then allowed to

stand at room temperature overnight.

The crystalline product is isolated by filtration under an inert atmosphere, washed with

anhydrous diethyl ether, and dried under a stream of nitrogen. The product should be stored

under anhydrous conditions at low temperature.

Protocol for Regioselective O-Alkylation of Amides to
Imidates
This protocol is based on the work of Popov and Somfai.[6]

Materials:

Amide substrate

Triethyloxonium tetrafluoroborate ([Et₃O]⁺[BF₄]⁻)

Trifluoroacetic acid (TFA)

Anhydrous dichloromethane (DCM)

Nitrogen or Argon gas supply

Dry glassware

Procedure:

To a solution of the amide in anhydrous DCM under an inert atmosphere, add a catalytic

amount of trifluoroacetic acid.

Add triethyloxonium tetrafluoroborate to the mixture and stir at room temperature.

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-

mass spectrometry (LC-MS).

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium

bicarbonate.
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The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and the solvent

is removed under reduced pressure to yield the crude imidate, which can be further purified

by column chromatography.

Mechanistic Pathways and Visualizations
The reactivity of Meerwein's salt is predominantly governed by an Sₙ2-type mechanism, where

the nucleophile attacks one of the electrophilic alkyl groups of the oxonium ion, displacing a

neutral dialkyl ether molecule.

Caption: General Sₙ2 mechanism for alkylation by Meerwein's salt.

Reaction with Amides: O- vs. N-Alkylation
The reaction of Meerwein's salt with amides presents an interesting case of regioselectivity.

The amide functional group has two nucleophilic sites: the oxygen and the nitrogen.

Amide
(R-CO-NR'R'')

O-Alkylation
(Kinetic Product)

Attack by
Oxygen

N-Alkylation
(Thermodynamic Product)

Attack by
Nitrogen

[R₃O]⁺[BF₄]⁻

Imidate Salt
[R-C(OR)=NR'R'']⁺

N-Alkylated Amide Salt
[R-CO-N(R)R'R'']⁺

Click to download full resolution via product page

Caption: Competing pathways for the alkylation of amides.
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O-alkylation is generally the kinetically favored pathway due to the higher electron density on

the oxygen atom. However, the resulting imidate salt can sometimes rearrange to the more

thermodynamically stable N-alkylated product, especially at higher temperatures or with

prolonged reaction times.

Experimental Workflow for Amide O-Alkylation
The following diagram illustrates a typical laboratory workflow for the O-alkylation of an amide

using Meerwein's salt.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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